molecular formula C19H20N2O3 B5634675 ethyl N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate

ethyl N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate

Cat. No.: B5634675
M. Wt: 324.4 g/mol
InChI Key: WSCNGQKHTQGQTD-UHFFFAOYSA-N
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Description

Ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzazepine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(11-[2-(butylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl)carbamate
  • Ethyl N-(11-[2-(ethylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl)carbamate

Uniqueness

Ethyl N-(11-acetyl-5,6-dihydrobenzobbenzazepin-2-yl)carbamate is unique due to its specific acetylation at the 11th position, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

ethyl N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-24-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCNGQKHTQGQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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